(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide
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Overview
Description
(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide typically involves multiple steps, starting from simpler precursor molecules. One common approach is the acetylation of a suitable carbohydrate derivative, followed by the introduction of the carbamimidoyl and sulfanyl groups. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamimidoyl group can be reduced to form primary amines.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used to replace acetate groups.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes involved in acetylation and sulfation processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to undergo various chemical transformations allows for the design of prodrugs that can release active pharmaceutical ingredients under specific conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide involves its interaction with specific molecular targets. The carbamimidoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
b-D-Xylopyranose, 1-thio-,2,3,4-triacetate 1-carbamimidate, monohydrobromide: Similar in structure but differs in the position of functional groups.
Pyrrolone and Pyrrolidinone Derivatives: These compounds share some structural similarities but differ in their biological activities and applications.
Uniqueness
(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide is unique due to its combination of acetyl, carbamimidoyl, and sulfanyl groups, which provide a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
2595-41-7 |
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Molecular Formula |
C12H19BrN2O7S |
Molecular Weight |
415.26 g/mol |
IUPAC Name |
(4,5-diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide |
InChI |
InChI=1S/C12H18N2O7S.BrH/c1-5(15)19-8-4-18-11(22-12(13)14)10(21-7(3)17)9(8)20-6(2)16;/h8-11H,4H2,1-3H3,(H3,13,14);1H |
InChI Key |
TVUUTPVRXSNMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)SC(=N)N.Br |
Origin of Product |
United States |
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